6-Amino-5-iodonicotinonitrile
Overview
Description
6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Silver Trifluoroacetate Method:
Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.
Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.
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Copper(I) Iodide Method:
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Common Reagents and Conditions: The compound can undergo substitution reactions, particularly halogen exchange reactions, using reagents like sodium iodide and copper(I) iodide in solvents such as dioxane.
Major Products: These reactions typically yield iodinated derivatives of nicotinonitrile.
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Oxidation and Reduction Reactions:
Common Reagents and Conditions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that standard reagents like hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) could be employed.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 6-Amino-5-iodonicotinonitrile serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Anticancer Agents:
Industry:
Mechanism of Action
The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
6-Amino-3-pyridinecarbonitrile: A precursor in the synthesis of 6-amino-5-iodonicotinonitrile.
6-Amino-5-bromonicotinonitrile: Another halogenated derivative of nicotinonitrile used in similar synthetic applications.
Uniqueness:
Properties
IUPAC Name |
6-amino-5-iodopyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIDXQBQCDCIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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